Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate
Description
Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate is an organic compound with the molecular formula C14H18N2O4. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a nitrophenyl group attached to the piperidine ring.
Properties
IUPAC Name |
ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-2-20-14(17)11-7-9-15(10-8-11)12-3-5-13(6-4-12)16(18)19/h3-6,11H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEIOUCEYOYBPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383861 | |
| Record name | ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216985-30-7 | |
| Record name | ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reductive Amination Approach
One effective method involves reductive amination of ethyl-isonipecotate (ethyl piperidine-4-carboxylate) with 4-nitrobenzaldehyde or its derivatives, followed by reduction to form the N-(4-nitrophenyl) substituted piperidine ester.
Procedure Summary:
- Ethyl-isonipecotate is dissolved in a methanol/acetic acid mixture.
- 4-Nitrobenzaldehyde or a related aldehyde is added dropwise at low temperature (0°C).
- Sodium cyanoborohydride (NaCNBH3) is added portionwise as a reducing agent.
- The reaction mixture is stirred at room temperature for 2 hours.
- Reaction progress is monitored by ultra-performance liquid chromatography (UPLC).
- After completion, the solvent is evaporated under reduced pressure.
- The residue is acidified with 2N HCl and stirred to ensure completion.
- The product is extracted with ethyl acetate, dried over sodium sulfate, and purified by recrystallization or chromatography.
- Yields of approximately 90% have been reported.
- The product purity is confirmed by chromatographic and spectroscopic methods.
This method is advantageous due to mild reaction conditions, high selectivity, and good yields.
Esterification of Piperidine-4-carboxylic Acid Derivatives
Another approach involves esterification of 1-(4-nitrophenyl)piperidine-4-carboxylic acid with ethanol under acidic catalysis.
Procedure Summary:
- The carboxylic acid precursor is dissolved in dry ethanol.
- A strong acid catalyst such as sulfuric acid is added.
- The mixture is refluxed for several hours to promote esterification.
- After completion, the reaction mixture is neutralized and extracted.
- The crude ester is purified by recrystallization.
This method is classical and widely used for preparing ethyl esters of piperidine carboxylic acids bearing aromatic substituents.
Nucleophilic Substitution on Piperidine Derivatives
In some patents, preparation involves nucleophilic substitution reactions where halogenated piperidine esters react with 4-nitrophenyl nucleophiles under controlled conditions.
Procedure Summary:
- Halogenated ethyl piperidine-4-carboxylate derivatives are prepared.
- These intermediates are reacted with 4-nitrophenyl amines or related nucleophiles.
- The reaction is conducted in solvents like toluene or methanol at elevated temperatures.
- The product is isolated by filtration and purified by recrystallization.
This method benefits from the availability of halogenated intermediates and allows for structural modifications.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|---|
| Reductive Amination | Ethyl-isonipecotate, 4-nitrobenzaldehyde, NaCNBH3 | Methanol/acetic acid, 0°C to RT, 2 h | ~90 | Extraction, recrystallization | Mild, selective, high yield |
| Esterification | 1-(4-nitrophenyl)piperidine-4-carboxylic acid, ethanol, H2SO4 | Reflux in ethanol, several hours | Variable | Recrystallization | Classical esterification |
| Nucleophilic Substitution | Halogenated piperidine ester, 4-nitrophenyl amine | Toluene or methanol, reflux | High | Recrystallization | Requires halogenated intermediates |
Research Findings and Analytical Data
- Reaction Monitoring: UPLC is commonly used to monitor reaction progress in reductive amination steps, ensuring high conversion and minimal by-products.
- Purity Assessment: Thin-layer chromatography (TLC) and recrystallization are standard for purity enhancement.
- Spectroscopic Characterization: The final compound is characterized by NMR, IR, and mass spectrometry to confirm the presence of the nitrophenyl group, piperidine ring, and ethyl ester functionalities.
- Yield Optimization: Reaction parameters such as temperature, solvent ratio, and reagent stoichiometry are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 1-(4-aminophenyl)piperidine-4-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 1-(4-nitrophenyl)piperidine-4-carboxylic acid.
Scientific Research Applications
Pharmacological Applications
The compound's pharmacological potential is primarily linked to its interactions with various biological targets, making it a candidate for several therapeutic applications:
- Pain Management : Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate may exhibit analgesic properties similar to other piperidine derivatives, which are known for their efficacy in pain relief .
- Anti-inflammatory Activity : Research indicates that compounds with similar structures can inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
- Antitumor Activity : Studies have shown that piperidine derivatives can possess antiproliferative effects against certain cancer cell lines, indicating that this compound may also have anticancer properties .
Comparative Analysis of Related Compounds
A comparative analysis of structurally related compounds reveals variations in biological activity and chemical reactivity. Below is a table summarizing some notable derivatives:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 1-(3-amino-4-nitrophenyl)piperidine-4-carboxylate | Similar piperidine structure | Potentially different biological activity |
| Ethyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate | Variation in substitution pattern | Different receptor interaction profiles |
| Ethyl 1-(2-amino-5-nitrophenyl)piperidine-4-carboxylate | Contains a nitro group at another position | May exhibit distinct pharmacological properties |
This table highlights how slight modifications in structure can lead to significant differences in biological activity, emphasizing the importance of structural optimization in drug design .
Case Studies and Research Findings
Recent studies have focused on the biological evaluation of this compound and its derivatives:
- A study published in ChemMedChem explored the synthesis and antiproliferative effects of similar compounds, demonstrating promising results against various cancer cell lines .
- Another investigation assessed the anti-inflammatory properties of piperidine derivatives, suggesting potential therapeutic roles for compounds like this compound in managing inflammatory conditions .
These findings underscore the compound's potential as a lead compound for further development in pharmacology.
Mechanism of Action
The mechanism of action of ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)piperidine-4-carboxylic acid: Similar structure but lacks the ethyl ester group.
1-(4-Aminophenyl)piperidine-4-carboxylate: Formed by the reduction of the nitro group.
Ethyl 1-(4-acetyl-2-nitrophenyl)piperidine-4-carboxylate: Contains an additional acetyl group on the phenyl ring.
Uniqueness
Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate is unique due to the presence of both the nitrophenyl and ester groups, which confer distinct chemical properties and reactivity. This combination allows for versatile modifications and applications in various fields .
Biological Activity
Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a nitrophenyl group at the 1-position and an ethyl ester at the 4-position. The presence of the nitro group enhances its reactivity and interaction with biological targets.
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitrophenyl group can participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding affinity and specificity. These interactions may modulate enzyme activity or receptor signaling pathways, leading to various biological effects.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating inhibitory effects particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 0.0039 to 0.025 mg/mL .
Antiproliferative Effects
Research indicates that derivatives of this compound may possess antiproliferative effects against cancer cell lines. Studies have shown that modifications to the compound can enhance its efficacy in inhibiting cell growth, making it a candidate for further development in cancer therapeutics .
Case Studies and Research Findings
- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of several piperidine derivatives, including this compound. The results indicated strong inhibition against S. aureus and moderate activity against E. coli, supporting its potential as an antimicrobial agent .
- Synthesis and Biological Testing : Another research effort focused on synthesizing various derivatives of this compound to explore structure-activity relationships (SAR). The findings revealed that certain substitutions on the piperidine ring significantly enhanced biological activity, particularly in terms of antibacterial properties .
- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis, thus contributing to its antimicrobial efficacy.
Comparative Analysis with Similar Compounds
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylate | Amino substitution at the 2-position | Enhanced antibacterial activity |
| 1-(4-Nitrophenyl)piperidine-4-carboxylic acid | Lacks ethoxy group; contains carboxylic acid | Moderate antibacterial activity |
| Ethyl 1-(2-cyano-4-nitrophenyl)piperidine-4-carboxylate | Cyano group substitution | Potentially different reactivity |
Q & A
Q. What are the common synthetic routes for preparing ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate?
The compound is typically synthesized via amide coupling or alkylation reactions. A widely used method involves reacting ethyl piperidine-4-carboxylate with 4-nitrobenzoyl chloride or its derivatives. For example, coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole hydrate (HOBt) in dry acetonitrile are employed to facilitate the formation of the amide bond . Alternative routes include alkylation of ethyl piperidine-4-carboxylate with 1-bromo-2-chloroethane under basic conditions, followed by functionalization with nitroaromatic groups .
Q. How is the structural integrity of this compound confirmed after synthesis?
Post-synthesis characterization relies on analytical techniques such as:
- NMR spectroscopy : H and C NMR verify the presence of the ethyl ester (δ ~4.1–4.3 ppm for the ester CH), piperidine ring protons (δ ~1.5–3.0 ppm), and the 4-nitrophenyl group (δ ~7.5–8.3 ppm for aromatic protons) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 293.11 [M+H] for CHNO) and fragmentation patterns .
- X-ray crystallography : SHELX software (e.g., SHELXL, SHELXS) is used to resolve crystal structures, particularly for verifying stereochemistry and bond angles .
Q. What purification methods are effective for isolating this compound?
Purification often involves:
- Column chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 60:40) to separate impurities .
- Recrystallization : Ethanol or ethyl acetate as solvents to obtain high-purity crystalline solids .
- Acid-base extraction : For removing unreacted starting materials (e.g., excess 4-nitrophenyl derivatives) via pH adjustment .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?
Key strategies include:
- Catalyst screening : Testing coupling agents like EDCI vs. DCC (dicyclohexylcarbodiimide) to minimize side reactions. HOBt is critical for suppressing racemization in amide bond formation .
- Solvent optimization : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction rates, while toluene reduces byproducts in alkylation steps .
- Temperature control : Maintaining 0–25°C during coupling reactions prevents thermal degradation of nitro groups .
Q. How do steric and electronic effects of the 4-nitrophenyl group influence the reactivity of this compound in further derivatization?
- Steric hindrance : The nitro group at the para position directs electrophilic substitution to the meta position, limiting reactivity in aromatic systems.
- Electronic effects : The electron-withdrawing nitro group increases the electrophilicity of the adjacent carbonyl, facilitating nucleophilic acyl substitutions (e.g., hydrolysis to carboxylic acids) .
- Computational modeling : Density functional theory (DFT) studies predict charge distribution and reactive sites, aiding in rational design of derivatives .
Q. What are the challenges in resolving enantiomers of this compound, and how can they be addressed?
- Chiral separation : Use of chiral stationary phases (e.g., amylose or cellulose derivatives) in HPLC.
- Asymmetric synthesis : Employing chiral auxiliaries (e.g., Evans oxazolidinones) during piperidine ring formation .
- Circular dichroism (CD) : To confirm enantiomeric excess (ee) and assign absolute configurations .
Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be analyzed for this compound?
- Dynamic effects : Investigate rotational barriers of the piperidine ring using variable-temperature NMR to explain splitting anomalies .
- Impurity profiling : HRMS and 2D NMR (COSY, HSQC) to identify trace byproducts or tautomers .
- Crystallographic validation : Cross-check NMR assignments with X-ray diffraction data .
Q. What safety protocols are critical when handling this compound?
- Toxicity : Avoid inhalation or skin contact; nitrophenyl derivatives may exhibit mutagenic potential.
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
- Waste disposal : Neutralize with dilute sodium bicarbonate before disposal to mitigate environmental hazards .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
